molecular formula C14H16N2O5S B2853018 2-((1-(3-Methoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 881483-65-4

2-((1-(3-Methoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2853018
CAS No.: 881483-65-4
M. Wt: 324.35
InChI Key: NFGBPSRGWYWWAD-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2,5-dione (succinimide) core substituted at the 3-position with a thioether linkage to a nicotinic acid moiety. The 1-position of the pyrrolidinone ring is further modified with a 3-methoxypropyl group. However, the provided evidence lacks explicit data on its synthesis, biological activity, or physicochemical properties, necessitating comparisons with structural analogs for inferential analysis .

Properties

IUPAC Name

2-[1-(3-methoxypropyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-21-7-3-6-16-11(17)8-10(13(16)18)22-12-9(14(19)20)4-2-5-15-12/h2,4-5,10H,3,6-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGBPSRGWYWWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-Methoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of a suitable amine with a dicarboxylic acid derivative under acidic conditions.

    Thioether Formation: The thioether linkage is formed by reacting the pyrrolidinone derivative with a thiol compound, such as 3-mercaptopropyl methoxy ether, under basic conditions.

    Nicotinic Acid Coupling: The final step involves coupling the thioether intermediate with nicotinic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-Methoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting nicotinic acid receptors or enzymes involved in oxidative stress.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile platform for further functionalization.

    Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-((1-(3-Methoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is not fully understood, but it is believed to involve interactions with nicotinic acid receptors or enzymes that regulate oxidative stress. The thioether linkage and pyrrolidinone ring may play a role in modulating the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-([1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio)nicotinic Acid (CAS 838874-00-3)

  • Structural Differences : The 1-position substituent is a 4-methylphenyl group instead of 3-methoxypropyl.
  • Key Implications: Electronic Effects: The electron-withdrawing phenyl group may reduce electron density at the pyrrolidinone ring compared to the electron-donating methoxypropyl group, altering reactivity in nucleophilic or electrophilic reactions. Solubility: The hydrophobic phenyl group likely decreases aqueous solubility relative to the polar methoxypropyl chain. Biological Interactions: Aromatic substituents may enhance binding to hydrophobic enzyme pockets, whereas methoxypropyl could improve metabolic stability via reduced cytochrome P450 interactions.

2-[(1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio]benzoic Acid

  • Structural Differences: Features a benzoic acid (phenyl-carboxylic acid) instead of nicotinic acid (pyridine-carboxylic acid) and an isopropyl group at the pyrrolidinone 1-position.
  • Key Implications: Acidity and Hydrogen Bonding: The pyridine nitrogen in nicotinic acid (pKa ~2.1 for COOH, ~4.8 for pyridine) introduces additional hydrogen-bonding and protonation states compared to benzoic acid (pKa ~4.2). Steric Effects: The isopropyl group’s bulkiness may hinder molecular packing or binding to target proteins compared to the linear methoxypropyl chain.
  • Evidence: No experimental data are available, but structural analysis suggests divergent pharmacological profiles .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

  • Structural Differences: Lacks the thioether bridge and nicotinic acid moiety, retaining only the pyrrolidinone core and a carboxylic acid.
  • Solubility: The simpler structure likely enhances aqueous solubility due to reduced molecular weight and increased polarity. Applications: Such derivatives are often intermediates in peptide mimetics or prodrugs, whereas the target compound’s thioether and nicotinic acid may confer unique bioactivity.

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